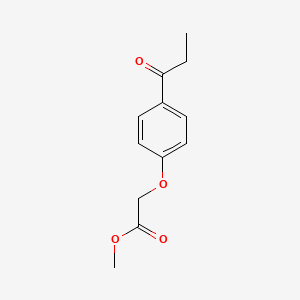

1-(3-Methylphenyl)cyclopropanecarboxylic acid

カタログ番号 B1357355

CAS番号:

886366-16-1

分子量: 176.21 g/mol

InChIキー: RUVWKLPXGCGYOR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

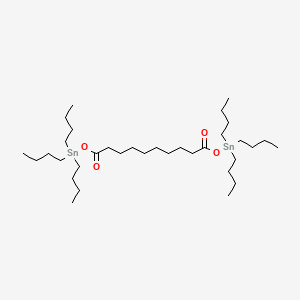

1-(3-Methylphenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular weight of 176.22 . Its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyclopropane carboxylic acids can participate in various reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions with aryl bromides or triflates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.22 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found.科学的研究の応用

Lewis Acid-Catalyzed Ring-Opening

- Lifchits and Charette (2008) described a method for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This reaction maintains the enantiomeric purity and is significant for the enantioselective synthesis of inhibitors like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Inhibition of Apple ACC Oxidase

- Research by Dourtoglou and Koussissi (2000) found that compounds like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, which are structural analogs of 1-aminocyclopropane-1-carboxylic acid (ACC), inhibit the ethylene production in fruits. This study highlights the potential of cyclopropane derivatives in agricultural applications (Dourtoglou & Koussissi, 2000).

Alzheimer's Disease Research

- A study by Imbimbo et al. (2009) explored the effects of a γ-secretase modulator, derived from cyclopropanecarboxylic acid, on Alzheimer’s disease. It showed that this compound could attenuate brain β-amyloid pathology and learning deficits in mice models, suggesting potential therapeutic applications for neurodegenerative diseases (Imbimbo et al., 2009).

One-Electron Oxidation Studies

- Bietti and Capone (2008) conducted a kinetic study on the one-electron oxidation of cyclopropanecarboxylic acid derivatives. Their research provides valuable insights into the reactivity and stability of these compounds, which can be important in various chemical synthesis processes (Bietti & Capone, 2008).

Synthesis of Thiourea Derivatives

- Tian et al. (2009) reported the synthesis of new N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas using cyclopropanecarboxylic acid as a leading compound. Some of these compounds showed significant herbicidal and fungicidal activities, suggesting their potential in agricultural chemistry (Tian, Song, Wang, & Liu, 2009).

特性

IUPAC Name |

1-(3-methylphenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVWKLPXGCGYOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101254629 |

Source

|

| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886366-16-1 |

Source

|

| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylphenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101254629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Bis(lauroyloxy)dioctyltin

3648-18-8

Stannane, (sebacoyldioxy)bis(tributyl-

30099-72-0

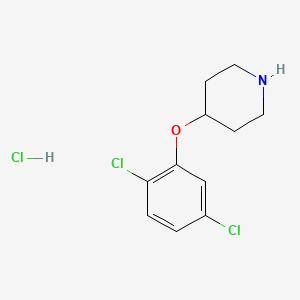

4-(2,5-Dichlorophenoxy)piperidine hydrochloride

1185303-04-1

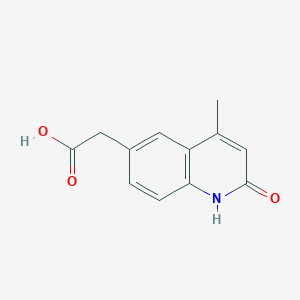

![3-[1-(Hydroxyamino)ethyl]aniline](/img/structure/B1357295.png)

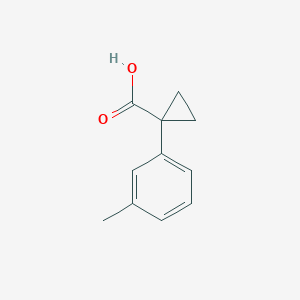

![1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1357299.png)

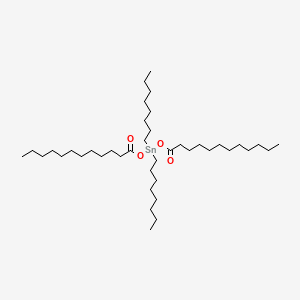

![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)